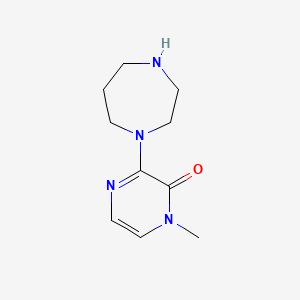

3-(1,4-diazepan-1-yl)-1-methylpyrazin-2(1H)-one

Description

3-(1,4-Diazepan-1-yl)-1-methylpyrazin-2(1H)-one is a heterocyclic compound featuring a pyrazinone core (a six-membered ring with two nitrogen atoms and a ketone group) substituted at the 3-position with a 1,4-diazepane moiety (a seven-membered ring containing two nitrogen atoms). The methyl group at the 1-position of the pyrazinone enhances steric stability and modulates electronic properties. This compound has been cataloged as a research chemical, though commercial availability is currently discontinued .

Properties

IUPAC Name |

3-(1,4-diazepan-1-yl)-1-methylpyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-13-7-5-12-9(10(13)15)14-6-2-3-11-4-8-14/h5,7,11H,2-4,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHSBQMAWIMMPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C(C1=O)N2CCCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,4-diazepan-1-yl)-1-methylpyrazin-2(1H)-one typically involves the reaction of 1-methylpyrazin-2(1H)-one with 1,4-diazepane under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrazinone, followed by nucleophilic substitution with 1,4-diazepane .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. Microreactors and solid-supported reagents can be employed to optimize the reaction conditions and scale up the production .

Chemical Reactions Analysis

Types of Reactions

3-(1,4-Diazepan-1-yl)-1-methylpyrazin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can introduce various substituents on the pyrazinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazinone ring .

Scientific Research Applications

3-(1,4-Diazepan-1-yl)-1-methylpyrazin-2(1H)-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1,4-diazepan-1-yl)-1-methylpyrazin-2(1H)-one involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor antagonist, depending on its structural modifications. The pathways involved include binding to active sites of enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and synthetic differences between 3-(1,4-diazepan-1-yl)-1-methylpyrazin-2(1H)-one and its analogs:

Key Findings and Implications

Ring Size and Flexibility :

- The 1,4-diazepane ring (7-membered) in the target compound offers greater conformational flexibility compared to the 6-membered piperidine in the hydrochloride analog . This flexibility may influence binding affinity in biological targets but could reduce metabolic stability.

- The benzo-fused diazepin derivatives (e.g., 4g ) exhibit rigid planar structures, which may enhance target selectivity but limit solubility.

Synthetic Feasibility: Compound 15 () achieved a 49% yield via a coupling reaction between 1-methylhomopiperazine and a pyrroloquinazolinone precursor, suggesting moderate efficiency for diazepane introduction .

Substituent Effects: The 4-methyl group on the diazepane in Compound 15 may enhance lipophilicity, whereas the amino group in the piperidine analog introduces a basic site for salt formation (improving solubility).

Commercial and Research Status :

- The discontinuation of the target compound may reflect challenges in synthesis, stability, or shifting research priorities. In contrast, the piperidine analog’s hydrochloride form indicates optimization for preclinical development.

Biological Activity

3-(1,4-diazepan-1-yl)-1-methylpyrazin-2(1H)-one, also known by its CAS number 1339507-50-4, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H16N4O

- Molecular Weight : 208.265 g/mol

- CAS Number : 1339507-50-4

The structure of the compound features a pyrazinone core with a diazepane substituent, which may contribute to its biological properties.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Cytotoxicity : Preliminary studies suggest that the compound may possess cytotoxic properties against various cancer cell lines. For instance, it has been evaluated for its effects on human cancer cell lines in vitro, demonstrating significant inhibitory effects on cell proliferation.

- Antimicrobial Activity : The compound has shown promising results in inhibiting the growth of certain bacterial strains, indicating potential as an antimicrobial agent.

- Neuropharmacological Effects : Due to the presence of the diazepane moiety, there is speculation regarding its potential influence on the central nervous system (CNS). Some studies suggest it may act on GABAergic systems, although further research is required to substantiate these claims.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, proposed mechanisms include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.

- Interaction with Receptors : The diazepane structure suggests potential interactions with neurotransmitter receptors, particularly GABA receptors, which could mediate anxiolytic or sedative effects.

In Vitro Studies

A study conducted on various cancer cell lines indicated that this compound exhibited IC50 values in the low micromolar range (e.g., around 10 µM), suggesting moderate potency against certain tumors. The compound's effects were compared to standard chemotherapeutics, revealing that it might enhance the efficacy of existing treatments when used in combination therapies.

Antimicrobial Testing

In antimicrobial assays, the compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were reported at concentrations ranging from 50 µg/mL to 200 µg/mL depending on the bacterial strain tested.

Neuropharmacological Evaluation

Neuropharmacological studies involving animal models have suggested that this compound might exhibit anxiolytic-like effects in behavioral tests such as the elevated plus maze and open field tests. These findings warrant further exploration into its potential therapeutic applications for anxiety disorders.

Data Summary Table

| Activity | Description | IC50/MIC Values |

|---|---|---|

| Cytotoxicity | Inhibitory effects on cancer cell proliferation | ~10 µM |

| Antimicrobial | Inhibition of bacterial growth | MIC: 50 - 200 µg/mL |

| Neuropharmacological | Potential anxiolytic effects in animal models | Not quantified |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.